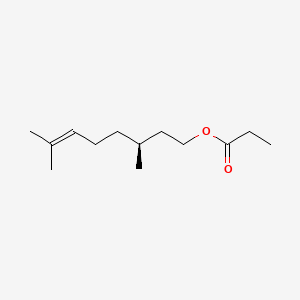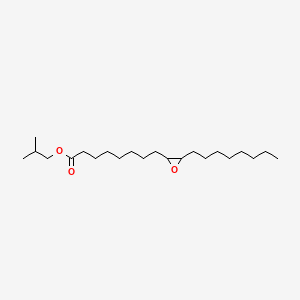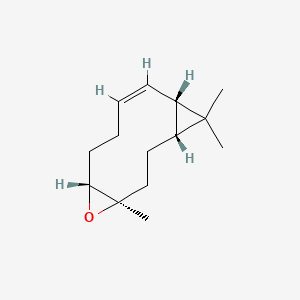
(S)-3,7-dimethyloct-6-enyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,7-dimethyloct-6-enyl propionate is an organic compound that belongs to the class of esters. It is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industry. This compound is often used in the formulation of perfumes, cosmetics, and food flavorings due to its aromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7-dimethyloct-6-enyl propionate typically involves the esterification of (S)-3,7-dimethyloct-6-enol with propionic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the alcohol and acid are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3,7-dimethyloct-6-enyl propionate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and propionic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: (S)-3,7-dimethyloct-6-enol and propionic acid.
Reduction: (S)-3,7-dimethyloct-6-enol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
(S)-3,7-dimethyloct-6-enyl propionate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of fragrances and flavors, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-3,7-dimethyloct-6-enyl propionate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3,7-dimethyloct-6-enyl propionate: The enantiomer of (S)-3,7-dimethyloct-6-enyl propionate, which may have different olfactory properties and biological activities.
3,7-dimethyloct-6-enyl acetate: An ester with a similar structure but different acid component, leading to distinct odor and reactivity.
3,7-dimethyloct-6-enyl butyrate: Another ester with a different acid component, used in similar applications but with unique properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its odor profile and biological activity. The (S)-enantiomer may have different interactions with biological targets compared to the ®-enantiomer, leading to distinct effects.
Eigenschaften
CAS-Nummer |
89460-13-9 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
[(3S)-3,7-dimethyloct-6-enyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
POPNTVRHTZDEBW-LBPRGKRZSA-N |
Isomerische SMILES |
CCC(=O)OCC[C@@H](C)CCC=C(C)C |
Kanonische SMILES |
CCC(=O)OCCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)



![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)


![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)





